7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Description
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Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIXLJRTYZOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542854 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-69-2 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties. It is intended to serve as a technical resource for scientists, providing the necessary data for its handling, characterization, and application in synthetic chemistry.
Chemical Identity and Structure
This compound is the hydrochloride salt of the nitro-substituted derivative of tetrahydroisoquinoline. The presence of the nitro group on the aromatic ring and the tetrahydroisoquinoline core makes it a versatile building block for creating complex molecular architectures.
-
Chemical Name: this compound
The chemical structure consists of a benzene ring fused to a partially saturated pyridine ring, with a nitro group substituted at the 7-position of the isoquinoline core. The hydrochloride salt is formed by the protonation of the secondary amine in the tetrahydroisoquinoline ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid (form not specified) | General knowledge |
| Boiling Point | 349°C | [1][3] |
| Melting Point | 61.0 to 65.0 °C (for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |
| Solubility | Soluble in Methanol (for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |
| pKa | 3.44 ± 0.20 (Predicted for 7-Nitro-1,2,3,4-tetrahydroquinoline) | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. While a complete set of spectral data for this compound is not available in a single public source, typical spectral characteristics for the parent compound and related structures are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 7-Nitro-1,2,3,4-tetrahydroisoquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring. The electron-withdrawing nature of the nitro group would cause a downfield shift of the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Nitro-1,2,3,4-tetrahydroisoquinoline would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1543 and 1343 cm⁻¹)[6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to the free base (C₉H₁₀N₂O₂). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the tetrahydroisoquinoline ring.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of chemical compounds.
Safety and Handling
This compound is associated with certain health hazards.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4].
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of this compound. These protocols are based on standard laboratory practices and should be adapted as necessary based on available instrumentation and specific experimental goals.
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20°C/min initially, then slow down to 1-2°C/min as the expected melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.
-
To a series of vials, add a known small amount (e.g., 1 mg) of the compound.
-
Add a measured volume (e.g., 0.1 mL) of the test solvent (e.g., water, ethanol, DMSO) to the first vial.
-
Vortex or sonicate the mixture for a set period.
-
Visually inspect for complete dissolution.
-
If dissolved, add more compound and repeat. If not, add more solvent and repeat until dissolution is achieved or a practical limit is reached.
-
Quantify the solubility in terms of mg/mL or mol/L.
NMR Spectroscopic Analysis
NMR provides detailed structural information.
-
Dissolve an appropriate amount of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts (ppm) for all signals, referencing to an internal standard (e.g., TMS).
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discovery and history of tetrahydroisoquinoline alkaloids
An In-Depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids
Abstract
The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, with a history intertwined with the foundations of organic chemistry, pharmacology, and neuroscience. From the isolation of morphine in the early 19th century to the development of modern anticancer drugs, the journey of THIQs is a compelling narrative of scientific advancement. This guide provides a comprehensive exploration of this journey, detailing the pivotal discoveries, the evolution of synthetic and analytical methodologies, and the ever-expanding understanding of their biological significance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern technical insights, explaining not just what was discovered, but why these advancements were critical to the field.
The Dawn of Alkaloid Chemistry: Early Isolations and Structural Mysteries
The story of tetrahydroisoquinoline alkaloids begins long before their chemical nature was understood. For centuries, crude plant extracts containing these compounds were used in traditional medicine. The scientific journey commenced in the early 19th century with the landmark isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Sertürner.[1] This event is often cited as the birth of alkaloid chemistry, isolating a pure, physiologically active compound from a plant source for the first time.
Following this, a cascade of related molecules, now recognized as benzylisoquinoline alkaloids (BIAs), were discovered, including codeine, papaverine, and the muscle relaxant (+)-tubocurarine.[2] These early discoveries presented formidable challenges to chemists of the era. Determining their complex, polycyclic structures was a monumental task relying on painstaking chemical degradation methods, where molecules were broken down into smaller, identifiable fragments.[3] For instance, the structure of papaverine was elucidated through alkali fusion, which cleaved it into 6,7-dimethoxyisoquinoline and a catechol ether derivative, providing the essential clues to its 1-benzylisoquinoline core.[3]
Table 1: Key Early Discoveries in Isoquinoline Alkaloids
| Alkaloid | Natural Source | Year of First Isolation | Key Significance |
| Morphine | Papaver somniferum | ~1804 | First alkaloid isolated; potent analgesic.[1] |
| Codeine | Papaver somniferum | 1832 | Widely used antitussive and analgesic.[2][4] |
| Papaverine | Papaver somniferum | 1848 | Muscle relaxant; key to structural class identification.[3][4] |
| Berberine | Berberis vulgaris | 1826 | Antimicrobial agent with a distinct yellow color.[2] |
| (+)-Tubocurarine | Chondrodendron tomentosum | 1897 | Potent skeletal muscle relaxant (curare).[2] |
The Synthetic Revolution: Building the Core Scaffold
As structural understanding grew, the focus shifted to laboratory synthesis. This endeavor was not merely for confirmation but to create analogues and explore structure-activity relationships. Two reactions, developed in the late 19th and early 20th centuries, became the cornerstones of THIQ synthesis and remain fundamental today.
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be readily reduced to the tetrahydroisoquinoline scaffold. The reaction proceeds via an intramolecular electrophilic aromatic substitution, proving most effective when the aromatic ring is electron-rich.[6][7]
The discovery was a breakthrough, providing a reliable method to construct the fundamental isoquinoline ring system from acyclic precursors.[5][8] Its mechanism involves the activation of the amide carbonyl, forming a nitrilium ion intermediate which then undergoes electrophilic attack on the aromatic ring.[6]
The Pictet-Spengler Reaction (1911)
Perhaps the most iconic reaction in this field, the Pictet-Spengler reaction, was discovered by Amé Pictet and Theodor Spengler.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline directly.[9][11]
The true genius of this reaction lies in its biomimetic nature; it mirrors the enzymatic processes that occur in plants.[12] The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for an intramolecular attack by the electron-rich aromatic ring.[10] This reaction is incredibly versatile and has been adapted for asymmetric synthesis and the creation of complex, polycyclic natural products.[9][13]
Protocol: Classical Pictet-Spengler Synthesis of 1-Methyl-THIQ
This protocol describes a representative synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and acetaldehyde.
Objective: To synthesize a simple tetrahydroisoquinoline using the acid-catalyzed Pictet-Spengler reaction.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1 equivalent) in an aqueous solution of hydrochloric acid. Cool the mixture in an ice bath.
-
Aldehyde Addition: Slowly add acetaldehyde (1.1 equivalents) to the cooled solution with continuous stirring.
-
Cyclization: Allow the mixture to warm to room temperature and then gently heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The acidic conditions are crucial for the formation of the intermediate iminium ion, the key electrophile for the ring-closing step.[10] Refluxing provides the necessary activation energy for the cyclization.
-
-
Workup - Basification: After cooling, make the reaction mixture alkaline (pH > 10) by the slow addition of NaOH solution. This deprotonates the amine, making the product extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Nature's Blueprint: The Biosynthesis of Benzylisoquinoline Alkaloids
The structural elegance of THIQ alkaloids is matched by the efficiency of their biosynthesis in plants. Over 2,500 distinct BIAs have been identified, all originating from the amino acid L-tyrosine.[2][14] The elucidation of this pathway has been a major focus of research, revealing a series of exquisitely controlled enzymatic steps.
The central event is the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) . This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , a Pictet-Spenglerase enzyme, to form the first committed intermediate, (S)-norcoclaurine .[2][14] This molecule serves as the foundational scaffold for virtually all other BIAs.
From (S)-norcoclaurine, a series of methylations, hydroxylations, and oxidative coupling reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (CNMT), and cytochrome P450 enzymes, lead to the key branch-point intermediate, (S)-reticuline .[14] (S)-reticuline is the precursor to a vast array of BIA subclasses, including morphine, codeine, and berberine. A pivotal enzyme, the berberine bridge enzyme (BBE) , catalyzes the formation of the characteristic bridged structure of protoberberine alkaloids by forming a carbon-carbon bond from the N-methyl group of (S)-reticuline.[15][16]
An Endogenous Enigma: THIQs in Mammals
One of the most fascinating turns in the history of THIQs was their discovery as endogenous compounds in mammals, including humans.[17] These molecules, particularly derivatives like salsolinol and N-methyl-norsalsolinol, can be formed non-enzymatically in the brain through a Pictet-Spengler condensation between dopamine and aldehydes like acetaldehyde or pyruvic acid.[18]
This discovery sparked intense research into their physiological and pathological roles. Initially, the presence of these compounds was linked to alcoholism, though this theory is no longer widely accepted.[19] More enduring is the "THIQ hypothesis" in Parkinson's disease . Certain THIQs are structurally similar to known neurotoxins and have been found in elevated concentrations in the cerebrospinal fluid of Parkinson's patients.[18][20] These endogenous compounds are proposed to contribute to the depletion of dopamine by inhibiting its key synthesis enzyme, tyrosine hydroxylase, and potentially promoting oxidative stress, thus accelerating neurodegeneration.[18] However, some endogenous THIQs, like 1-methyl-THIQ, have also been suggested to have neuroprotective effects, creating a complex and still-unfolding story.[21][22]
From Plant Extract to Prescription: Pharmacological Development
The diverse biological activities of THIQ alkaloids have made them a rich source for drug discovery.[23][24][25] Their therapeutic applications span a wide range of areas, driven by their ability to interact with numerous biological targets.
-
Central Nervous System: The analgesic properties of morphine and the antitussive effects of codeine are classic examples. Apomorphine, a synthetic derivative, is used to treat Parkinson's disease.[25]
-
Antimicrobial Activity: Berberine and sanguinarine exhibit potent antibacterial and antifungal properties.[2]
-
Anticancer Agents: This is an area of intense modern research. Noscapine, once used only as a cough suppressant, has been repurposed as a tubulin-binding anticancer agent.[21] The complex bis-THIQ marine natural product, trabectedin (Yondelis®), is an FDA-approved drug for treating soft tissue sarcomas, highlighting the therapeutic potential of structurally complex THIQs.[21][26]
The development pipeline continues to be populated by THIQ derivatives, with research focusing on their potential as anti-inflammatory, antiviral, and cardiovascular agents.[23][24]
The Analytical Evolution: From TLC to Tandem Mass Spectrometry
The ability to study THIQs has evolved in lockstep with advancements in analytical chemistry. Early research relied on simple, qualitative methods like colorimetric tests and Thin-Layer Chromatography (TLC).[27] While useful for initial screening, these techniques lacked the sensitivity and specificity needed for structural elucidation or quantification in complex biological matrices.
The modern era of alkaloid analysis is defined by hyphenated techniques that couple powerful separation with highly sensitive detection.[28][29]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating complex mixtures of alkaloids, often coupled with UV-Vis or diode-array detectors for quantification.[29]
-
Mass Spectrometry (MS): Indispensable for structural analysis. When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for identification.[28][29]
-
Tandem Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and specificity, allowing for the quantification of trace levels of endogenous THIQs in brain tissue or cerebrospinal fluid and the elucidation of complex structures from minute samples.[20][30]
-
Nuclear Magnetic Resonance (NMR): The gold standard for complete, unambiguous structural and stereochemical elucidation of newly isolated alkaloids.[28]
Conclusion and Future Perspectives
The history of tetrahydroisoquinoline alkaloids is a microcosm of the evolution of natural product science. The journey from crude folk medicines to rationally designed, life-saving drugs has been propelled by foundational discoveries in synthesis, a deepening understanding of biosynthesis, and the continuous innovation of analytical tools. The ongoing investigation into their endogenous roles in human health and disease ensures that THIQs will remain a frontier of research. As synthetic biology techniques advance, the possibility of engineering microbes to produce complex BIAs on an industrial scale is becoming a reality, promising a sustainable source for these invaluable molecules.[15][16] The rich history of THIQs provides a robust foundation for future discoveries that will undoubtedly continue to impact medicine and science.
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spectroscopic data (NMR, IR, MS) of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl
This guide provides a comprehensive analysis of the spectroscopic data for 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 99365-69-2), a key intermediate in medicinal chemistry and pharmaceutical development.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural identity and purity is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles. We will explore not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Overview
7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl possesses a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1][2] The structure combines a tetrahydroisoquinoline core with a nitro group on the aromatic ring. The presence of a secondary amine, which is protonated to form the hydrochloride salt, is a critical feature influencing its solubility and spectroscopic behavior.
The key structural features to be identified are:
-
Aromatic System: A 1,2,4-trisubstituted benzene ring.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group that significantly influences the electronic environment of the aromatic ring.
-
Aliphatic System: The saturated heterocyclic portion of the tetrahydroisoquinoline ring.
-
Ammonium Salt (-NH₂⁺): The protonated secondary amine, which introduces an exchangeable proton and affects the chemical shifts of adjacent nuclei.
Figure 1: Structure of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical.
Expertise & Experience: Solvent Selection The choice of a deuterated solvent is crucial for analyzing amine salts. In solvents like D₂O or CD₃OD, the acidic proton on the nitrogen (N-H⁺) will rapidly exchange with deuterium, often rendering it invisible in the ¹H NMR spectrum.[3] To observe this key proton, a non-exchangeable (aprotic) solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many hydrochloride salts and slows the exchange rate of the N-H⁺ proton, allowing for its observation.[3][4] Its residual proton signal appears around 2.50 ppm.[5]
¹H NMR Spectral Analysis (Predicted in DMSO-d₆, 400 MHz)
The protonated nitrogen atom acts as an electron-withdrawing group, causing protons on adjacent carbons (positions 1 and 3) to shift downfield compared to the free base.[3]
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Notes |
| NH₂⁺ | 9.0 - 10.0 | Broad singlet | - | 2H | Exchangeable proton, signal may be broad. Its presence confirms the salt form. |
| H-8 | ~8.10 | Doublet | J ≈ 2.0 | 1H | Aromatic proton ortho to the nitro group. |
| H-6 | ~7.95 | Doublet of Doublets | J ≈ 8.5, 2.0 | 1H | Aromatic proton meta to the nitro group and ortho to the CH₂ group. |
| H-5 | ~7.40 | Doublet | J ≈ 8.5 | 1H | Aromatic proton ortho to the CH₂ group. |
| H-1 | ~4.30 | Singlet (or narrow triplet) | - | 2H | Methylene protons adjacent to the aromatic ring. |
| H-3 | ~3.40 | Triplet | J ≈ 6.0 | 2H | Methylene protons adjacent to the protonated nitrogen. |
| H-4 | ~3.00 | Triplet | J ≈ 6.0 | 2H | Methylene protons coupled to H-3. |
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆, 100 MHz)
The electron-withdrawing nitro group and the carbon-bearing ammonium group will have significant effects on the chemical shifts.
| Carbon Position | Predicted δ (ppm) | Notes |
| C-7 | ~147 | Aromatic carbon directly attached to the nitro group. |
| C-4a | ~140 | Quaternary aromatic carbon. |
| C-8a | ~135 | Quaternary aromatic carbon. |
| C-5 | ~129 | Aromatic CH. |
| C-6 | ~123 | Aromatic CH. |
| C-8 | ~121 | Aromatic CH. |
| C-1 | ~45 | Aliphatic CH₂ adjacent to the aromatic ring. |
| C-3 | ~42 | Aliphatic CH₂ adjacent to the protonated nitrogen. |
| C-4 | ~25 | Aliphatic CH₂. |
Experimental Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl will be dominated by vibrations from the nitro group, the ammonium salt, and the aromatic ring.
Interpretation of Key IR Absorption Bands The most diagnostic signals for this molecule are the two strong N-O stretching bands, which are characteristic of aromatic nitro compounds.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 2700 | Broad, Strong | N-H⁺ Stretch | Secondary Ammonium Salt |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1550 - 1490 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro |
| 1610, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1360 - 1320 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro |
| 890 - 835 | Medium | C-N-O Scissoring | Aromatic Nitro[6] |
| 850 - 800 | Strong | C-H Out-of-plane bend | 1,2,4-Trisubstituted Aromatic |
Trustworthiness: Self-Validating Data The presence of the pair of intense "eye teeth" bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of the nitro group.[6] The simultaneous observation of a broad absorption centered around 3000 cm⁻¹ for the ammonium N-H⁺ stretch provides strong, cross-validating evidence for the assigned structure of the hydrochloride salt.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Figure 3: Workflow for solid-state IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.
Expertise & Experience: Ionization Technique For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the method of choice.[8][9] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[10] We expect to observe the molecular ion of the free base with a proton added, resulting in an [M+H]⁺ peak, not the intact salt. The free base (C₉H₁₀N₂O₂) has a molecular weight of 178.18 g/mol .
Interpretation of the ESI-MS Spectrum
| m/z (Predicted) | Ion Species | Notes |
| 179.08 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₁N₂O₂⁺). This will be the base peak. |
| 151.08 | [M+H - C₂H₄]⁺ | Loss of ethylene from the tetrahydroisoquinoline ring, a common fragmentation pathway. |
| 133.07 | [M+H - NO₂]⁺ | Loss of the nitro group. |
Authoritative Grounding: High-Resolution MS To unequivocally confirm the elemental composition, high-resolution mass spectrometry (HRMS) is essential. For the [M+H]⁺ ion of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, the calculated exact mass is 179.0815. An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) of this value provides definitive confirmation of the molecular formula.
Experimental Protocol: ESI-MS Analysis
Figure 4: General workflow for direct infusion ESI-MS analysis.
Conclusion
The structural elucidation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and confirms the protonation state of the amine. IR spectroscopy provides rapid and definitive identification of the key nitro and ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent compound. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of this important synthetic intermediate for researchers in drug discovery and development.
References
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Guaratini, T., et al. (2000). Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. Available at: [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]
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Chemistry Online. (2022). Analysis of nitro compounds. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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de Souza, J. et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Journal of the Brazilian Chemical Society. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Avor, K., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry, 30(2), 134-141. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28830–28837. Available at: [Link]
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Barcelona Fine Chemicals. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Available at: [Link]
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An In-Depth Technical Guide to the Role of the Nitro Group in 7-Nitro-1,2,3,4-tetrahydroisoquinoline Reactivity
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The introduction of a nitro group at the C7 position profoundly alters the chemical behavior of this scaffold, creating a versatile intermediate for drug development and complex molecule synthesis. This guide provides a detailed examination of the electronic and steric influences of the 7-nitro group on the reactivity of the THIQ core. We will explore its powerful directing effects in aromatic substitution reactions, its role as a synthetic handle for further functionalization, and its ultimate impact on the strategic design of synthetic pathways for novel therapeutic agents.
The Electronic Architecture: How the Nitro Group Governs Reactivity
The reactivity of 7-nitro-1,2,3,4-tetrahydroisoquinoline is fundamentally dictated by the potent electron-withdrawing nature of the nitro (–NO₂) group. This influence is not monolithic but rather a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4][5][6] This effect reduces the overall electron density of the benzene ring, making it less nucleophilic.
-
Resonance Effect (-M): The nitro group also withdraws electron density through p-π conjugation. The p-orbitals on the nitro group overlap with the π-system of the aromatic ring, delocalizing ring electrons into the substituent.[5][6] This delocalization is most pronounced at the ortho (C6) and para (C8) positions relative to the nitro group, creating a significant electron deficiency at these sites.
Caption: Favored pathway for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the nitro group is a powerful activator for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (like a halide) is present at an ortho or para position. [7][8][9][10]While the parent 7-nitro-THIQ does not undergo SNAr, this property is crucial for its halogenated derivatives. The nitro group activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. [7][8]This stabilization dramatically lowers the activation energy for the substitution reaction.
The Nitro Group as a Synthetic Fulcrum: Reduction to an Amine
One of the most synthetically valuable transformations of 7-nitro-THIQ is the reduction of the nitro group to a primary amine (–NH₂), yielding 7-amino-1,2,3,4-tetrahydroisoquinoline. [11][12]This reaction is pivotal for two reasons:
-
Functional Group Interconversion: It provides direct access to the versatile amino group, a key pharmacophore and a precursor for a multitude of other functionalities (e.g., amides, sulfonamides, diazonium salts).
-
Reversal of Electronic Properties: The transformation converts a strongly electron-withdrawing, deactivating group (–NO₂) into a strongly electron-donating, activating group (–NH₂). [13]The resulting 7-amino group is a powerful ortho, para-director, completely altering the regioselectivity of subsequent EAS reactions to favor substitution at the C6 and C8 positions.
This "deactivating-to-activating" switch is a cornerstone of synthetic strategy, allowing for sequential, regioselective functionalization of the aromatic ring.
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Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the secondary amine at the N-2 position is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of THIQ-based drug candidates. The presence of a nitro group, as in 7-Nitro-1,2,3,4-tetrahydroisoquinoline, offers a valuable electronic feature and a versatile synthetic handle for further transformations. This document provides detailed, field-proven protocols for the N-alkylation of this key intermediate via two robust methods: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds. The causality behind experimental choices, validation checkpoints, and comparative data are presented to guide researchers in drug discovery and development.
Foundational Concepts: The Chemistry of N-Alkylation
The secondary amine of the 7-nitro-THIQ core is a moderately strong nucleophile, making it amenable to the formation of a new carbon-nitrogen bond. The strategic choice of an alkylation method depends on the desired substituent, the availability of starting materials, and the required tolerance for other functional groups.
-
Direct Alkylation: This classic SN2 reaction involves the direct displacement of a leaving group (e.g., halide) from an alkylating agent by the THIQ nitrogen. The reaction requires a base to neutralize the protonated amine formed, driving the equilibrium towards the product. Its simplicity is a key advantage, though it can be susceptible to over-alkylation (quaternization) and is best suited for primary and some secondary alkyl halides.
-
Reductive Amination: This powerful and versatile method introduces the alkyl group in a two-step, often one-pot, sequence.[3] First, the THIQ nitrogen attacks a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate. Second, a selective reducing agent, introduced into the same pot, reduces the iminium ion to the target tertiary amine. This approach avoids over-alkylation and allows for the introduction of a vast array of structurally diverse groups from the large pool of commercially available aldehydes and ketones.[4]
Below is a workflow diagram illustrating the decision-making process for selecting an appropriate N-alkylation strategy.
Caption: Decision workflow for N-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details the N-alkylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline using an alkyl bromide as the electrophile and potassium carbonate as the base.
Principle & Mechanistic Insight
The reaction proceeds via a standard SN2 mechanism. The moderately basic and non-nucleophilic potassium carbonate deprotonates the secondary amine, increasing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the N-C bond. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the potassium cation and promotes the SN2 pathway without interfering with the nucleophile.
Experimental Protocol
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Under a nitrogen or argon atmosphere, add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the starting amine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Field-Proven Insights & Trustworthiness
-
Base Selection: K₂CO₃ is an excellent choice as it is inexpensive, easy to handle, and its insolubility in many organic solvents simplifies its removal. For more hindered substrates or less reactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
-
Solvent Choice: While DMF is effective, acetonitrile (ACN) can be a suitable alternative. Be aware that heating DMF in the presence of a strong base can cause decomposition.[5]
-
Finkelstein Reaction Enhancement: If using a less reactive alkyl chloride or bromide, adding a catalytic amount (0.1 equiv) of potassium iodide (KI) can significantly accelerate the reaction. The iodide, generated in situ, is a better leaving group and a more potent nucleophile, facilitating the key SN2 step.[5]
-
Self-Validation: The reaction is self-validating through TLC analysis. A successful reaction shows a clear spot for the product (typically with a higher Rf value than the starting amine) and the disappearance of the starting material. Final product structure should be confirmed by ¹H NMR (disappearance of the N-H proton signal) and Mass Spectrometry (correct molecular ion peak).
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes a one-pot N-alkylation using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.
Principle & Mechanistic Insight
The reaction begins with the nucleophilic attack of the THIQ nitrogen on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. Under mildly acidic conditions (often generated by the acetic acid byproduct of the reducing agent), this intermediate dehydrates to form a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) then selectively reduces the electrophilic iminium ion to furnish the N-alkylated product. This reducing agent is particularly effective because it is mild enough not to reduce the starting aldehyde, preventing competitive side reactions.[4]
Experimental Protocol
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Aldehyde or Ketone (e.g., Cyclohexanecarbaldehyde) (1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (to a concentration of ~0.2 M).
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Field-Proven Insights & Trustworthiness
-
Reducing Agent Choice: NaBH(OAc)₃ is the reagent of choice for its selectivity and ease of handling. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4] Standard NaBH₄ can be used, but it may reduce the starting aldehyde and should only be added after sufficient time has been allowed for imine formation.[4]
-
One-Pot Efficiency: The ability to combine all reagents in a single flask makes this method highly efficient and step-economical, which is a significant advantage in multi-step synthesis.[6][7]
-
Broad Substrate Scope: This method is compatible with a wide range of aldehydes and ketones, including those with complex and sensitive functional groups, providing access to a diverse library of N-alkylated derivatives.[7]
-
Self-Validation: Progress is easily tracked by TLC. The final, purified product should be characterized by NMR, where new signals corresponding to the introduced alkyl group will be evident, and by Mass Spectrometry to confirm the expected molecular weight.
Comparative Summary & Data Presentation
The table below summarizes the key parameters and considerations for each protocol, allowing for a rapid comparison to select the optimal method for a given synthetic target.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylation Partner | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R₂C=O) |
| Key Reagent | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | DMF, Acetonitrile (ACN) | DCE, THF, DCM |
| Temperature | Room Temp. to 60 °C | 0 °C to Room Temp. |
| Key Advantage | Simplicity, inexpensive reagents | Broad scope, avoids over-alkylation, one-pot |
| Key Disadvantage | Risk of over-alkylation, limited to halides | Requires stoichiometric reducing agent |
| Best For | Simple primary alkyl groups (methyl, ethyl, benzyl) | Complex or sterically hindered alkyl groups |
Visualization of Experimental Workflows
Caption: Workflow for N-Alkylation via Reductive Amination.
References
-
Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
- Ibid.
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science.
-
Reddy, G. M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
- Tuttle, J. B., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Accounts of Chemical Research.
- Singh, A., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
-
Wang, Y., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Procter, R. S. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Available at: [Link]
- Brzezińska, E. (1996).
- Brzezińska, E., & Giełdanowska, U. (1996).
-
Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
-
Pizzuti, L., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method employs a reverse-phase C18 column with isocratic elution and UV detection, ensuring high sensitivity, specificity, and reliability. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. All procedures are established in accordance with international regulatory standards, including guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9]
Introduction: The Analytical Imperative
This compound (Figure 1) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds and other pharmaceutical agents.[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method for its quantification is paramount in both research and quality control settings.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[10][11] This document provides a detailed protocol for a reverse-phase HPLC method, which is particularly well-suited for the separation of moderately polar compounds like the target analyte.
Figure 1: Chemical Structure of this compound
| Compound Name | This compound |
| CAS Number | 99365-69-2[12] |
| Molecular Formula | C₉H₁₁ClN₂O₂[1] |
| Molecular Weight | 214.65 g/mol [1] |
| Appearance | Solid |
| Storage | 2-8°C[1] |
Principles of the Method: A Mechanistic Overview
The developed method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic and moderately polar this compound. The use of a C18 phase is a common and effective strategy for the analysis of nitroaromatic compounds.[13]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve an appropriate retention time and peak shape. The phosphate buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and minimizing peak tailing.
-
Detection: The nitroaromatic chromophore in the analyte allows for sensitive detection using a UV-Vis spectrophotometer. The optimal wavelength is determined by acquiring the UV spectrum of the analyte.
Experimental Workflow and Protocols
The overall analytical workflow is depicted in Figure 2. Each step is designed to ensure the integrity and reproducibility of the results.
Sources
- 1. This compound [myskinrecipes.com]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. agilent.com [agilent.com]
- 4. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ). This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Importance and Challenges of 7-Nitro-THIQ Synthesis
7-Nitro-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry, often used as a precursor for developing novel therapeutics targeting the central nervous system.[1] However, its synthesis presents notable challenges, primarily concerning yield and regioselectivity during the critical nitration step. This guide provides a structured approach to navigate these complexities, ensuring a higher probability of success in your experimental work.
The synthesis can be logically divided into two main stages:
-
Formation of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core: Typically achieved via classic named reactions such as the Pictet-Spengler or Bischler-Napieralski synthesis.[2][3]
-
Regioselective nitration of the THIQ core: The introduction of a nitro group onto the benzene ring, which requires careful control to achieve the desired 7-position isomer.
This guide is structured to address problems in each of these stages through a detailed troubleshooting Q&A, followed by comprehensive FAQs, detailed experimental protocols, and summary data tables.
Core Synthesis Workflow
The overall synthetic strategy involves a logical progression from commercially available starting materials to the final product. Protecting the secondary amine of the THIQ core is a crucial step to control the regioselectivity of the subsequent electrophilic nitration.
Caption: General workflow for 7-Nitro-THIQ synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Part A: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core
Q1: My Pictet-Spengler reaction is giving a low yield or failing entirely. What are the common causes and solutions?
A1: Low yields in the Pictet-Spengler reaction, which condenses a β-arylethylamine with a carbonyl compound, typically stem from issues in forming the key electrophilic iminium ion or from insufficient nucleophilicity of the aromatic ring.[4][5]
-
Cause 1: Insufficiently Acidic Conditions. The reaction requires an acid catalyst to protonate the intermediate Schiff base, forming the more electrophilic iminium ion necessary for cyclization.[4]
-
Solution: Ensure your acid catalyst (e.g., HCl, trifluoroacetic acid) is fresh and used in sufficient concentration. For less reactive substrates, consider harsher conditions such as refluxing in strong acid or using a Lewis acid like BF₃·OEt₂.[2][5] Microwave-assisted synthesis has also been shown to dramatically increase yields and reduce reaction times.[2][6]
-
-
Cause 2: Deactivated Aromatic Ring. The final step is an intramolecular electrophilic aromatic substitution. If the benzene ring of your β-arylethylamine possesses strong electron-withdrawing groups, the ring will be less nucleophilic and less likely to attack the iminium ion.
-
Cause 3: Steric Hindrance. Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the necessary bond rotations for cyclization.
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Q2: My Bischler-Napieralski reaction is failing. What should I investigate?
A2: The Bischler-Napieralski reaction is a powerful method for creating 3,4-dihydroisoquinolines from β-arylethylamides, which are then reduced to the THIQ.[10] Failures often relate to the potency of the dehydrating agent or electronic effects on the substrate.[7]
-
Cause 1: Ineffective Dehydrating Agent. This reaction is a cyclodehydration. Moisture in the reagents or an insufficient amount of a weak dehydrating agent will kill the reaction.
-
Cause 2: Deactivated Aromatic Ring. Similar to the Pictet-Spengler reaction, this is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will hinder cyclization.[7]
-
Cause 3: Side Reactions. A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, especially if a stable carbocation can be formed.[12]
-
Solution: This side reaction is evidence for a nitrilium ion intermediate.[12] While difficult to prevent entirely, optimizing the temperature and reaction time to favor the desired cyclization can help. Sometimes, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12]
-
| Dehydrating Agent | Typical Conditions | Reactivity | Reference |
| POCl₃ | Reflux in Acetonitrile/Toluene | Good for activated rings | [10] |
| P₂O₅ | Reflux in Toluene/Xylene | Strong, good for most substrates | [7] |
| P₂O₅ in POCl₃ | Reflux | Very Strong, for deactivated rings | [10][11] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong, viscous | [10] |
| Tf₂O | Room Temp to Reflux | Very reactive, for carbamates | [10] |
| Table 1: Comparison of Common Dehydrating Agents for the Bischler-Napieralski Reaction. |
Part B: Nitration of the Tetrahydroisoquinoline Core
Q3: My nitration reaction is producing a mixture of isomers instead of the desired 7-Nitro-THIQ. How can I improve regioselectivity?
A3: This is the most common and critical challenge. The regiochemical outcome of the electrophilic nitration is dictated by the directing effects of the substituents on the benzene ring. The secondary amine of the THIQ core is a powerful ortho-, para-director. However, under the strong acidic conditions required for nitration, the amine is protonated to form an ammonium ion (-NH₂⁺-), which is a meta-director. The position of nitration is therefore highly sensitive to reaction conditions and the state of the nitrogen atom.[13]
-
The Core Problem: The alkyl portion of the THIQ ring is an activating, ortho-, para-directing group, favoring substitution at the 6 and 8 positions. The protonated amine is a deactivating, meta-directing group, favoring substitution at the 7 and 5 positions. The final outcome is a complex mixture.
-
The Definitive Solution: N-Protection. To gain control, the amine must be protected with an electron-withdrawing group, such as an acetyl (-COCH₃) or trifluoroacetyl (-COCF₃) group.[13]
-
Mechanism of Control: An N-acetyl group is still an ortho-, para-director. However, its bulkiness sterically hinders the ortho- (8-position). Therefore, it strongly directs the incoming nitronium ion (NO₂⁺) to the para-position, which is the desired 7-position. This is the most reliable method for achieving high 7-nitro selectivity.[13] A study on the nitration of N-protected tetrahydroquinolines demonstrated that using an N-trifluoroacetyl group can achieve total regioselectivity for the para position (6-nitro in that system).[13]
-
| N-Substitution | Directing Effect | Primary Product(s) | Rationale |
| -NH (unprotected) | Mixture (ortho, para) | Mixture (6-, 8-, 7-, 5-nitro) | Protonation leads to -NH₂⁺ (meta-director), competing with alkyl (o,p-director). |
| -NH₂⁺- (protonated) | Meta | 7-nitro, 5-nitro | Strong deactivating group overcomes alkyl directing effect. Often leads to low yield. |
| -N-COCH₃ (acetyl) | Ortho, Para | 7-nitro (major) | Para-directing effect dominates due to steric hindrance at the 8-position (ortho). |
| -N-COCF₃ (trifluoroacetyl) | Ortho, Para | 7-nitro (major) | Similar to acetyl but can offer even cleaner reactions.[13] |
| Table 2: Influence of N-Substitution on Nitration Regioselectivity. |
Q4: I'm observing significant byproduct formation or decomposition during nitration. How can I mitigate this?
A4: Nitration is a strongly oxidative process conducted in harsh acidic media. Decomposition and side products are common if conditions are not carefully controlled.
-
Cause 1: Over-Nitration/Oxidation. The aromatic ring, even with a deactivating nitro group, can be susceptible to further nitration or oxidation, leading to tar-like byproducts.
-
Solution: Precise temperature control is critical. Perform the reaction at 0 °C or even lower. Add the nitrating agent (e.g., KNO₃ or fuming HNO₃) slowly and dropwise to the solution of the substrate in concentrated H₂SO₄ to manage the exotherm. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Cause 2: Reaction is Too Slow, Leading to Degradation. If the substrate is highly deactivated, prolonged reaction times at low temperatures may not lead to completion, while warming it may cause decomposition.
-
Solution: Ensure your nitrating agent is potent. A pre-mixed solution of nitric acid and sulfuric acid ("mixed acid") is a standard and effective nitrating agent. Ensure the stoichiometry is correct; use only a slight excess (1.0-1.1 equivalents) of the nitrating agent.
-
Caption: Troubleshooting flowchart for low yield in nitration.
Part C: Purification and Characterization
Q6: I'm having difficulty purifying the final 7-Nitro-THIQ product. What are the recommended methods?
A6: Purification can be challenging due to the basicity of the amine and the polarity of the nitro group. A multi-step approach is often necessary.
-
Method 1: Column Chromatography. This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the product from streaking on the silica gel column, which occurs due to the basic amine.
-
-
Method 2: Recrystallization. If the crude product is relatively clean, recrystallization can be highly effective.
-
Solvent System: A common choice is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow it to cool slowly to form pure crystals.
-
-
Method 3: Salt Formation. Since the product is a secondary amine, it can be converted to a salt, such as the hydrochloride salt.[1]
-
Procedure: Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate as a pure solid, which can be collected by filtration. The free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.
-
| Purification Method | Best For | Key Parameters | Common Issues |
| Column Chromatography | Separating isomers and polar impurities | Eluent System: EtOAc/Hexanes or DCM/MeOH (+1% Et₃N) | Product streaking on column (add Et₃N to fix). |
| Recrystallization | Removing minor impurities from solid product | Solvent: Ethanol/Water or Isopropanol | Oiling out (cool more slowly); Poor recovery (use minimal hot solvent). |
| Salt Formation (HCl) | Isolating pure product from soluble impurities | Solvent: Ether or EtOAc; Reagent: HCl gas or HCl in IPA | Salt may be hygroscopic; requires an extra step to recover free base. |
| Table 3: Recommended Purification Parameters for 7-Nitro-THIQ. |
Frequently Asked Questions (FAQs)
-
What is the most reliable route for synthesizing 7-Nitro-THIQ? The most dependable route involves the Pictet-Spengler synthesis of the THIQ core, followed by N-acetylation, regioselective nitration at the 7-position, and subsequent deprotection (hydrolysis) of the acetyl group. This sequence provides the best control over the critical nitration step.
-
Why is N-protection so crucial before nitration? Without protection, the secondary amine exists in equilibrium with its protonated form under nitrating conditions. This leads to a competition between the ortho-, para-directing free amine/alkyl groups and the meta-directing ammonium group, resulting in a difficult-to-separate mixture of nitro isomers.[13] Protecting the nitrogen as an amide (e.g., N-acetyl) neutralizes its basicity and provides steric bulk, reliably directing nitration to the para (7-) position.
-
What are the key safety precautions for this synthesis? The nitration step is the most hazardous. Concentrated nitric and sulfuric acids are extremely corrosive. Nitrating mixtures can react violently with organic materials. Always perform the reaction in a chemical fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and add the nitrating agent slowly to the substrate solution in an ice bath to control the temperature. Quench the reaction by slowly pouring it onto crushed ice.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ) via Pictet-Spengler Reaction
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of β-phenethylamine (1.0 eq) in water, add concentrated hydrochloric acid until the pH is approximately 4-5.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37% w/w, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (e.g., 20% w/w).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THIQ, which can be purified by vacuum distillation or column chromatography.
Protocol 2: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere. Add triethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline, which is often pure enough for the next step.
Protocol 3: Regioselective Nitration to yield N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor by TLC.
-
Workup: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate should form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be purified by recrystallization from ethanol.
References
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13876-13909. [Link]
-
Jadhav, S. D., & Puranik, V. G. (2012). Pictet-Spengler Isoquinoline Synthesis. In Named Reactions in Organic Synthesis (pp. 592-595). Cambridge University Press. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Abás, S., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(11), 2046-2055. [Link]
-
Singh, A., & Parle, A. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8). [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13876-13909. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Cas No. 99365-69-2).[1][2] As a critical intermediate in pharmaceutical research, achieving high purity is paramount for reliable downstream applications. This document synthesizes established chemical principles with practical, field-tested advice to help you navigate common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its purification?
A1: Understanding the molecule's structure is key. It is a hydrochloride salt of a secondary amine. This ionic character makes it significantly more polar than its freebase form. The presence of the nitro group and the tetrahydroisoquinoline core contributes to its aromaticity and polarity.
-
Form: It is typically a solid at room temperature.
-
Solubility: As a salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol. Its solubility is expected to be lower in less polar solvents such as ethyl acetate, dichloromethane (DCM), and diethyl ether. This solubility profile is the foundation for selecting appropriate recrystallization and chromatography solvent systems.
-
Stability: The hydrochloride salt is generally more stable and easier to handle than the freebase. Store the compound at 2-8°C to minimize potential degradation over time.[1]
Q2: What are the most common impurities I should expect?
A2: Impurities depend heavily on the synthetic route. Common synthesis methods like the Pictet-Spengler or Bischler-Napieralski reactions can introduce specific byproducts.[3][4]
-
Isomeric Impurities: The nitration of tetrahydroisoquinoline can be non-selective, potentially leading to other nitro isomers (e.g., 5-nitro, 6-nitro, 8-nitro).[5] These are often the most challenging impurities to remove due to their similar polarities.
-
Unreacted Starting Materials: Incomplete reactions can leave behind the precursor molecules.
-
Byproducts of Cyclization: Incomplete cyclization or side reactions can generate various related structures.
-
Solvent Residue: Residual solvents from the reaction or a previous workup step.
Q3: Should I purify the compound as the hydrochloride salt or the freebase?
A3: For most applications, purification as the hydrochloride salt is recommended. The salt form is typically more crystalline, making it more amenable to recrystallization. Its ionic nature also differentiates its solubility from less polar, non-basic impurities. If you need to perform silica gel chromatography, converting the salt to the freebase is often necessary, as the highly polar salt may streak or fail to elute from the column. The freebase can be regenerated from the salt by neutralization with a mild base (e.g., NaHCO₃, Na₂CO₃) and extraction into an organic solvent.
Troubleshooting Guide
Problem 1: My recrystallization attempt failed. The compound either oiled out or did not precipitate at all.
Cause & Solution: This is a classic solvent selection problem. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
If the compound "oils out": The solvent is too non-polar, causing the compound to melt before it dissolves or to crash out of solution as a liquid upon cooling.
-
Solution: Switch to a more polar single solvent (e.g., isopropanol, ethanol, or methanol). Alternatively, use a two-solvent system. Dissolve the compound in a minimum amount of a hot, polar "solvent" (like methanol) and slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until turbidity persists. Then, allow it to cool slowly.
-
-
If the compound remains dissolved upon cooling: The solvent is too good; the solution is not supersaturated.
-
Solution 1 (Concentration): Remove some solvent under reduced pressure and attempt to cool again.
-
Solution 2 (Anti-Solvent): Add a non-polar anti-solvent dropwise to the cooled solution to induce precipitation.
-
Solution 3 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous successful batch.
-
Problem 2: My Thin Layer Chromatography (TLC) shows multiple spots or streaking.
Cause & Solution: This indicates either the presence of multiple impurities or an issue with the TLC conditions, which is also relevant for column chromatography.
-
Multiple Spots: This confirms that the sample is impure. If the spots are very close together (similar Rf values), recrystallization may be ineffective. This is a strong indication that column chromatography is required.
-
Streaking: For amine hydrochlorides, streaking on a silica gel TLC plate is common. The acidic nature of silica can interact with the basic amine, causing poor spot shape.
-
Solution: Add a small amount of a basic modifier to your TLC mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in the solvent system (e.g., 94:5:1 DCM/Methanol/Ammonia). This neutralizes the acidic sites on the silica, leading to sharper spots and more reliable Rf values.
-
Problem 3: My yield after purification is extremely low.
Cause & Solution: Low yield can result from several factors during the purification workflow.
-
During Recrystallization:
-
Using too much solvent: This keeps a significant portion of the product dissolved even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling leads to the formation of very small crystals or an amorphous powder that is difficult to filter and may trap impurities. Solution: Allow the solution to cool to room temperature slowly, then transfer to an ice bath for at least 30 minutes before filtering.
-
Incomplete precipitation: Solution: Ensure the solution is sufficiently cooled and consider adding an anti-solvent to maximize recovery.
-
-
During Column Chromatography:
-
Irreversible Adsorption: The highly polar hydrochloride salt may bind irreversibly to the silica gel. Solution: Convert the compound to its less polar freebase form before chromatography. After purification, the freebase can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or methanol) and adding a solution of HCl in ether or bubbling HCl gas through it.[6]
-
-
During Aqueous Workup/Extractions:
-
Incorrect pH: When converting between the salt and freebase, ensure the pH is correct. To extract the freebase into an organic solvent, the aqueous layer should be basic (pH > 9). When working with the salt, the aqueous layer should be acidic. Check the pH with litmus paper.
-
Insufficient Extractions: Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to ensure complete transfer of the compound between phases.
-
Detailed Purification Protocols
Protocol 1: Recrystallization of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl
This protocol is ideal for removing minor impurities when the crude product is >90-95% pure.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude material in several test tubes. Add a few drops of different solvents (see Table 1) to each. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating. Common choices are ethanol, methanol, or isopropanol.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it hot through a fluted filter paper or a small plug of Celite to remove the carbon.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the final product by TLC and measure its melting point.
| Solvent System | Boiling Point (°C) | Characteristics |
| Single Solvents | ||
| Methanol (MeOH) | 65 | Good solvent, may require partial evaporation or an anti-solvent. |
| Ethanol (EtOH) | 78 | Excellent choice, often provides good crystal quality. |
| Isopropanol (IPA) | 82 | Good choice, less volatile than EtOH or MeOH. |
| Two-Solvent Systems | ||
| Methanol / Diethyl Ether | 65 / 35 | Dissolve in hot MeOH, add Ether as anti-solvent. |
| Ethanol / Ethyl Acetate | 78 / 77 | Dissolve in hot EtOH, add Ethyl Acetate as anti-solvent. |
Table 1: Common Solvents for Recrystallization
Protocol 2: Flash Column Chromatography (as Freebase)
This method is necessary for separating mixtures with multiple components or closely related isomers.
Step-by-Step Methodology:
-
Conversion to Freebase: Dissolve the crude hydrochloride salt in water. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise until the solution is basic (pH > 9). Extract the aqueous layer 3 times with an organic solvent like ethyl acetate or DCM. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude freebase.
-
Choose Eluent System: Using TLC, find a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Remember to add ~1% triethylamine to the eluent to prevent streaking.
-
Pack the Column: Pack a glass column with silica gel using your chosen eluent.
-
Load the Sample: Dissolve the crude freebase in a minimal amount of the eluent (or DCM) and load it onto the top of the silica gel. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion back to HCl Salt (Optional): Dissolve the purified freebase in a minimal amount of a solvent like diethyl ether or methanol. Add a 1M or 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Workflow & Logic Diagrams
A logical approach to purification is critical for efficiency and success. The following workflow outlines the decision-making process.
Sources
- 1. This compound [myskinrecipes.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
storage and handling guidelines for 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl
Welcome to the technical support guide for 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (HCl). This document provides essential storage and handling guidelines, troubleshooting advice, and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to combine technical data with practical, field-tested insights to ensure the integrity of your experiments.
Product Overview and Key Properties
7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is a key intermediate in medicinal chemistry, often used in the synthesis of compounds with potential neuroactive or antihypertensive properties[1]. Its stability and proper handling are critical for obtaining reliable and reproducible results.
| Property | Data | Source(s) |
| CAS Number | 99365-69-2 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Recommended Storage | 2-8°C | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.
Q1: How should I store this compound upon receipt?
A: Upon arrival, the vial should be immediately placed in refrigerated storage at 2-8°C [1].
-
Causality: Refrigeration is crucial for minimizing the risk of thermal degradation. Like many complex organic molecules, especially nitroaromatic compounds, elevated temperatures can accelerate decomposition, compromising sample purity. The hydrochloride salt form generally offers better stability than the free base, but proper storage remains the primary factor in preserving its integrity over time. Always ensure the container is tightly sealed to prevent moisture absorption, which can cause hydrolysis or clumping.
Q2: What are the primary safety hazards, and what personal protective equipment (PPE) is required?
A: This compound is classified as a hazardous substance. The primary risks are:
-
Expert Insight: Due to these hazards, handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood[5]. The nitro group on the aromatic ring makes this a potentially reactive molecule, and inhaling fine powders should be strictly avoided.
-
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from skin contact.
-
Q3: I'm preparing for an experiment. What is the best solvent to dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl?
A: While specific solubility data is not always published, the hydrochloride salt structure provides clear guidance. As an amine salt, it is expected to have good solubility in polar solvents.
-
Recommended Solvents (in order of polarity):
-
Water: A good starting point for creating aqueous buffers, though stability in aqueous solution should be assessed.
-
Methanol: Often a suitable solvent for polar organic salts.
-
DMSO (Dimethyl Sulfoxide): Commonly used for creating high-concentration stock solutions for biological assays.
-
-
Experimental Validation: Always perform a small-scale solubility test before preparing a bulk stock solution. Start with a small, accurately weighed amount of the compound and add the solvent incrementally. Vortexing or gentle sonication can aid dissolution. If the compound precipitates upon cooling to room temperature, gentle warming may be required before use.
Q4: My compound has a slight yellow or brownish tint, but I expected it to be white. Is it still usable?
A: Discoloration in nitroaromatic compounds can be an indicator of degradation or the presence of impurities. While a slight off-white or pale-yellow color may not always impact function, it requires careful consideration.
-
Causality: Nitroaromatic compounds can be sensitive to light and air, leading to oxidation or side reactions that produce colored byproducts[6]. The presence of these impurities could interfere with downstream applications, particularly in sensitive biological assays or quantitative analytical methods.
-
Recommended Action: Do not assume the material is viable for a critical experiment. A decision should be made based on the workflow below. If you lack analytical capabilities, it is safest to use a new, uncompromised lot of the compound.
Visual Guide: Compromised Sample Decision Workflow
This diagram outlines the logical steps to take when assessing a sample with unexpected physical properties.
Caption: Decision workflow for handling a potentially compromised sample.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a standard stock solution for use in cell-based assays or other in vitro experiments.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl (MW: 214.65 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20 minutes.
-
Expertise Note: This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its mass and long-term stability.
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.15 mg of the compound into the tube.
-
Trustworthiness Check: Record the exact mass in your lab notebook. Precision is key for accurate final concentrations.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Calculation: (2.15 mg / 214.65 g/mol ) / 0.001 L ≈ 10 mM.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Troubleshooting: If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Visually inspect against a light source to ensure no solid particulates remain. A clear, homogenous solution is required.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store aliquots at -20°C or -80°C for long-term stability.
-
Expertise Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock solution.
-
References
-
This compound - MySkinRecipes. 1
-
This compound, 97+% 5 g | Buy Online. Thermo Fisher Scientific. 2
-
Safe Storage of Chemicals. UC Berkeley EH&S. 7
-
7-Nitro-1,2,3,4-Tetrahydroisoquinoline - Free SDS search. 8
-
This compound, 97+% 250 mg - Fisher Scientific. 4
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. 9
-
Safety Data Sheet for Isoquinoline, 1,2,3,4-tetrahydro-. 10
-
Treating Aromatic Nitro Compounds With NaOH. YouTube. 11
-
Safety Data Sheet. Sigma-Aldrich. Link
-
Safety Data Sheet for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. 12
-
7-Nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Barcelona Fine Chemicals. 13
-
7-Nitro-1,2,3,4-tetrahydroquinoline. Sigma-Aldrich. 3
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. 14
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. 5
-
Safety Data Sheet for Tetrahydrozoline hydrochloride. Sigma-Aldrich. 15
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline. Labsolu. 16
-
Ju, KS., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Link
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- 1. This compound [myskinrecipes.com]
- 2. This compound, 97+% 5 g | Buy Online [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. 7-Nitro-1,2,3,4-Tetrahydroisoquinoline - Free SDS search [msds.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. fishersci.fi [fishersci.fi]
- 13. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 14. cswab.org [cswab.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. labsolu.ca [labsolu.ca]
Technical Support Center: Optimization of the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines?
The Pictet-Spengler reaction is a two-step acid-catalyzed process that synthesizes THIQs from a β-phenethylamine and a carbonyl compound (an aldehyde or ketone).[1][2]
-
Iminium Ion Formation: The reaction begins with the condensation of the primary amine of the β-phenethylamine with the carbonyl compound to form a Schiff base, or imine. Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[1][3] This step is crucial as the imine itself is generally not electrophilic enough to induce ring closure.[1]
-
Electrophilic Aromatic Cyclization: The electron-rich aromatic ring of the phenethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.[3] This ring-closing step forms the new six-membered heterocyclic ring. Subsequent deprotonation restores aromaticity, yielding the final tetrahydroisoquinoline product.[3]
Caption: The reaction pathway for THIQ synthesis.
Q2: Why is an acid catalyst almost always necessary, and what types are effective?
An acid catalyst is essential because it protonates the intermediate imine to form an iminium ion.[1] The iminium ion is a much stronger electrophile than the neutral imine, and this increased electrophilicity is the driving force for the cyclization step, especially when using less nucleophilic aromatic rings like a simple phenyl group.[1]
For the synthesis of tetrahydroisoquinolines (which involves a less nucleophilic phenyl ring compared to, for instance, an indole), reaction conditions are generally harsher.[1] Strong Brønsted acids are most common, but Lewis acids can also be employed.[4]
| Catalyst Type | Examples | Typical Conditions | Notes |
| Strong Brønsted Acids | Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA) | Refluxing temperatures, protic or aprotic solvents.[1] | The classic and most common choice. TFA is often used for its high acidity and solubility in organic solvents. |
| Superacids | Proprietary acid formulations | Can sometimes facilitate reactions with very deactivated rings. | Used in challenging cases where standard acids fail. |
| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Zinc chloride (ZnCl₂) | Anhydrous aprotic solvents (e.g., DCM, Toluene). | Can be effective and may offer different selectivity profiles.[4][5] |
| Chiral Brønsted Acids | Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric synthesis, often at lower temperatures.[1][6] | Used to induce enantioselectivity in the product.[7] |
Q3: How do substituents on the aromatic ring of the β-phenethylamine affect the reaction?
The electronic nature of the aromatic ring significantly impacts the reaction rate and required conditions.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxy (-OH) increase the nucleophilicity of the aromatic ring.[8][9] This enhanced nucleophilicity facilitates the electrophilic attack on the iminium ion, allowing the reaction to proceed under milder conditions (lower temperatures, less harsh acids).[10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making it less nucleophilic. These substrates require much harsher conditions, such as higher temperatures and stronger acids (e.g., superacids), and often result in lower yields.[1]
Q4: How can I control the stereochemistry at the newly formed chiral center?
When the Pictet-Spengler reaction is performed with an aldehyde other than formaldehyde, a new chiral center is created at the C-1 position of the THIQ.[1] Controlling the stereochemistry is a critical aspect of modern applications.
-
Temperature Control: For substrates with existing chirality (like tryptophan derivatives, though less relevant for simple THIQs), the diastereomeric ratio can be temperature-dependent.[11] Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to equilibration or racemization because the reaction becomes reversible.[1]
-
Chiral Catalysts: The use of chiral Brønsted acids, such as SPINOL-derived phosphoric acids, can catalyze the reaction enantioselectively.[12] These catalysts create a chiral environment around the iminium ion, directing the nucleophilic attack from one face preferentially.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-phenethylamine can direct the cyclization to favor one diastereomer. The auxiliary is then cleaved in a subsequent step.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues.
Problem: My reaction shows very low or no conversion to the desired tetrahydroisoquinoline.
Possible Cause 1: Insufficient Reaction Conditions The phenyl ring in a typical β-phenethylamine is not as nucleophilic as indole or pyrrole rings.[1] Therefore, it requires more forcing conditions to react.
-
Solution:
-
Increase Acidity: If you are using a mild acid, switch to a stronger one like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[1] The catalyst loading can also be increased; sometimes stoichiometric amounts of acid are required.[13]
-
Increase Temperature: Many THIQ syntheses require heating to reflux in solvents like toluene or methanol to proceed at a reasonable rate.[12] If you are running the reaction at room temperature, gradually increase the heat while monitoring for decomposition.[13]
-
Possible Cause 2: Poor Quality or Unstable Starting Materials The purity of both the amine and the carbonyl component is critical.
-
Solution:
-
Verify Purity: Ensure your β-phenethylamine is pure and free from contaminants.[13]
-
Check Aldehyde/Ketone: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[13] Use a freshly opened bottle or distill the aldehyde if necessary. For formaldehyde, using a stable source like 1,3,5-trioxane (which decomposes to formaldehyde under acidic conditions) or a dimethyl acetal can provide better results than aqueous formaldehyde.[8]
-
Possible Cause 3: Inappropriate Solvent Choice The solvent can influence reactant solubility and reaction rates.
-
Solution: While protic solvents are traditional, aprotic solvents like dichloromethane (DCM) or toluene have been shown to provide superior yields in some cases.[1][13] If your reaction is sluggish in methanol, consider switching to an aprotic solvent. If water is suspected to be an issue (e.g., by inhibiting the catalyst or shifting equilibria), using anhydrous conditions and adding a drying agent like 4Å molecular sieves may be beneficial.[12]
Problem: My TLC/LC-MS shows multiple spots, indicating significant side-product formation.
Possible Cause 1: Oxidation of the Product The tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of the corresponding aromatic isoquinoline or other oxidized byproducts.[13]
-
Solution:
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating can promote side reactions.[13]
-
Possible Cause 2: Aldehyde Self-Condensation or Polymerization Using a large excess of an aldehyde can lead to its self-condensation or polymerization, complicating the reaction mixture and purification.
-
Solution: Use a modest excess of the aldehyde (typically 1.1 to 1.5 molar equivalents) to ensure complete consumption of the amine without promoting side reactions.[13] Consider adding the aldehyde slowly to the reaction mixture rather than all at once.
Problem: My product is a mixture of diastereomers or appears to be racemic.
Possible Cause: Reaction Reversibility at High Temperature The Pictet-Spengler reaction can be reversible, especially at higher temperatures.[1] This reversibility can lead to the erosion of stereochemical integrity, converting a kinetically favored diastereomer into a thermodynamically more stable mixture, or causing racemization of an enantiopure product.[1]
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product and minimize the risk of epimerization.[1]
-
Employ an Asymmetric Protocol: If high enantioselectivity is the goal, relying on temperature alone is insufficient. The use of a dedicated chiral catalyst (e.g., a chiral phosphoric acid) is the most robust strategy for achieving high enantiomeric excess (ee).[12][14]
-
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a 1-Substituted THIQ
This is a representative protocol and must be adapted based on the specific substrates and required conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-phenethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate solvent (e.g., anhydrous methanol or toluene, ~0.1–0.5 M concentration).[3]
-
Aldehyde Addition: Add the aldehyde (1.1–1.2 eq). If the aldehyde is a solid, it can be added directly.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq) dropwise to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C or reflux) and stir for the required time (typically 4–24 hours).[3]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting amine is consumed.
Standard Workup and Purification Procedure
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.[3]
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).[3]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Concentration: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude material using flash column chromatography on silica gel or recrystallization to yield the pure tetrahydroisoquinoline.
References
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Kozakiewicz, A., & Staliński, K. (2011). Influence of reaction conditions on products of the Pictet–Spengler condensation. ResearchGate. Retrieved from [Link]
-
Marsol, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Retrieved from [Link]
-
Sharma, U., et al. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. Retrieved from [Link]
-
Quigley, C. (2020, March 29). The Pictet Spengler Reaction Mechanism. YouTube. Retrieved from [Link]
-
Organic Reactions, Inc. (2026). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]
-
Ghanem, R. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
Gandon, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Retrieved from [Link]
-
Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Bas, O., & Vepsäläinen, J. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. Retrieved from [Link]
-
Sparling, B. A., & Martin, S. F. (2009). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Retrieved from [Link]
-
Thieme. (2023, December 8). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
American Chemical Society. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
American Chemical Society. (2022, January 26). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Pictet–Spengler reaction. Retrieved from [Link]
-
Springer. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicreactions.org [organicreactions.org]
preventing degradation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in preventing its degradation during chemical reactions. As a bifunctional molecule containing both a secondary amine within a tetrahydroisoquinoline (THIQ) core and a nitroaromatic system, 7-Nitro-THIQ presents unique stability challenges. Understanding its degradation pathways is critical for successful and reproducible synthetic outcomes.
I. Understanding the Core Instabilities of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
7-Nitro-1,2,3,4-tetrahydroisoquinoline's reactivity is primarily dictated by two key structural features: the nucleophilic secondary amine of the THIQ framework and the electrophilic nitro group on the aromatic ring. Degradation typically arises from two main pathways:
-
Oxidation of the Tetrahydroisoquinoline Core: The benzylic amine of the THIQ moiety is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinoline (an imine) or further oxidation to an isoquinolinium species. In some cases, oxidative cleavage of the heterocyclic ring can occur under harsh conditions.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group under various reductive conditions. While this transformation is often a desired synthetic step, unintentional reduction can occur in the presence of certain reagents or catalysts, leading to undesired byproducts.
This guide will provide a structured approach to mitigating these and other potential degradation pathways you may encounter during your experiments.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.
A. Reactions Involving the Secondary Amine (e.g., N-Alkylation, N-Acylation)
Question 1: I am attempting an N-alkylation of 7-Nitro-THIQ with an alkyl halide, but I am observing a low yield of my desired product and the formation of multiple unidentified byproducts. What could be going wrong?
Answer:
Low yields and byproduct formation in N-alkylation reactions of 7-Nitro-THIQ can stem from several factors, primarily related to the reactivity of the THIQ core and potential side reactions of the nitro group.
Potential Causes and Solutions:
-
Oxidation of the THIQ Core: The reaction conditions, especially if elevated temperatures are used in the presence of air (oxygen), can lead to oxidation of the THIQ nitrogen.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
-
Competing Elimination Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction may compete with the desired SN2 substitution, especially with stronger, bulkier bases.
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like proton sponge or a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Alkyl Halide Choice: Whenever possible, use primary alkyl halides to favor the SN2 pathway.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Troubleshooting:
-
Polar Aprotic Solvents: Use polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) to accelerate SN2 reactions. Be aware that DMF can decompose at high temperatures in the presence of a base.[1]
-
-
Experimental Protocol: Optimized N-Alkylation of 7-Nitro-THIQ
-
To a solution of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous, degassed DMF (0.1-0.5 M) under an argon atmosphere, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: During the N-acylation of 7-Nitro-THIQ with an acyl chloride, I am observing significant decomposition of my starting material, even at low temperatures. Why is this happening?
Answer:
Decomposition during N-acylation is likely due to the reaction of the nitro group with byproducts of the acylation reaction or instability in the presence of the base used.
Potential Causes and Solutions:
-
Reaction with HCl Byproduct: The reaction of an acyl chloride with the amine generates one equivalent of hydrogen chloride (HCl). In the absence of a suitable base to scavenge this acid, the acidic conditions can promote degradation of the nitro-THIQ.
-
Troubleshooting:
-
Use of a Non-Nucleophilic Base: Include a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture to neutralize the in-situ generated HCl. A slight excess (1.1-1.2 eq) is recommended.
-
-
-
Base-Mediated Degradation: Strong bases can react with the nitroaromatic ring or promote other side reactions.
-
Troubleshooting:
-
Milder Base: Use a milder base like pyridine, which can also serve as the solvent for the reaction.
-
-
Experimental Protocol: Controlled N-Acylation of 7-Nitro-THIQ
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add the acyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Reactions Involving the Nitro Group (e.g., Reduction)
Question 3: I am trying to selectively reduce the nitro group of 7-Nitro-THIQ to an amino group, but I am getting a complex mixture of products and some starting material remains. What are the best conditions for this transformation?
Answer:
The selective reduction of the nitro group in the presence of the THIQ moiety requires careful selection of the reducing agent and reaction conditions to avoid over-reduction or side reactions involving the heterocyclic ring.
Potential Causes and Solutions:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they can lead to over-reduction and are often incompatible with nitro groups.
-
Catalytic Hydrogenation Issues: While catalytic hydrogenation is a common method for nitro group reduction, it can sometimes lead to side reactions on the THIQ ring, such as ring opening, depending on the catalyst and conditions.
Recommended Reduction Methods:
-
Catalytic Transfer Hydrogenation: This is often a milder and more selective method than direct hydrogenation with H₂ gas.
-
Troubleshooting:
-
Hydrogen Donor: Use ammonium formate or sodium borohydride in the presence of a catalyst.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective catalyst.
-
-
-
Metal-Mediated Reductions: Reduction with metals in acidic media can be effective, but the acidity needs to be controlled.
-
Troubleshooting:
-
Metal/Acid System: Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are classic and effective systems for the reduction of aromatic nitro groups.[2]
-
-
Experimental Protocol: Selective Reduction of 7-Nitro-THIQ using Catalytic Transfer Hydrogenation
-
To a solution of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (10 mol%).
-
To this suspension, add ammonium formate (5-10 eq) in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the desired 7-amino-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Ammonium Formate with Pd/C | Mild and selective for the nitro group. |
| Solvent | Methanol or Ethanol | Good solubility for the starting material and reagents. |
| Temperature | Reflux | Provides sufficient energy for the reaction without causing significant degradation. |
| Work-up | Filtration through Celite® | Effectively removes the heterogeneous catalyst. |
C. General Stability and Storage
Question 4: My sample of 7-Nitro-THIQ has developed a yellow or brownish color over time. Is it degrading and is it still usable?
Answer:
The development of color in your sample of 7-Nitro-1,2,3,4-tetrahydroisoquinoline is an indication of degradation, likely due to oxidation or photodecomposition. While it may still contain the desired compound, the purity is compromised, which can affect the outcome of your reactions.
Prevention and Handling Recommendations:
-
Storage Conditions:
-
Temperature: Store 7-Nitro-THIQ at low temperatures (2-8 °C) to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil. Photosensitive groups like nitroaromatics can undergo degradation upon exposure to light.[2]
-
-
Purity Check:
-
Before use, it is advisable to check the purity of an aged sample by an appropriate analytical method, such as NMR spectroscopy or LC-MS.
-
If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use strong acids like concentrated HCl with 7-Nitro-1,2,3,4-tetrahydroisoquinoline?
A1: The use of strong, concentrated acids with 7-Nitro-THIQ should be approached with caution. While some procedures for nitro group reduction utilize iron in concentrated HCl, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation of the tetrahydroisoquinoline ring system.[2] If acidic conditions are required, it is advisable to use milder acids or control the reaction temperature carefully.
Q2: Is 7-Nitro-1,2,3,4-tetrahydroisoquinoline stable to common chromatographic conditions?
A2: Generally, 7-Nitro-THIQ is stable to standard silica gel column chromatography. However, prolonged exposure to silica gel, which is slightly acidic, could potentially lead to some degradation. To minimize this risk:
-
Use a less acidic stationary phase like neutral alumina if degradation is observed.
-
Perform the chromatography as quickly as possible.
-
Consider adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Q3: What are the best practices for setting up reactions involving 7-Nitro-1,2,3,4-tetrahydroisoquinoline to ensure reproducibility?
A3: To ensure reproducible results:
-
High-Purity Starting Material: Always start with a pure sample of 7-Nitro-THIQ. If the material is old or discolored, purify it before use.
-
Inert Atmosphere: For reactions sensitive to oxidation, consistently use an inert atmosphere (argon or nitrogen).
-
Anhydrous and Degassed Solvents: Use dry and degassed solvents, especially for reactions involving organometallics or other moisture/air-sensitive reagents.
-
Controlled Temperature: Maintain a consistent and controlled reaction temperature using a temperature-controlled bath.
-
Consistent Monitoring: Monitor the reaction progress at regular intervals using a reliable analytical technique (TLC, LC-MS, GC-MS).
IV. Visualizing Degradation and Prevention Strategies
Degradation Pathways:
Caption: Potential degradation pathways of 7-Nitro-THIQ.
Prevention Workflow:
Caption: Workflow for preventing degradation of 7-Nitro-THIQ.
V. References
-
Bunce, R. A., & Schammerhorn, J. E. (2010). 6-Nitro-1,2,3,4-tetrahydroquinoline-4-carboxylic Esters and 7-Nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic Esters by a Tandem Reductive Amination-SNAr Reaction. Organic Preparations and Procedures International, 42(1), 71–82.
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. (2021). Molecules, 26(9), 2695.
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry, 87(20), 13495–13506.
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Organic Letters, 26(40), 8438–8442.
-
Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. (2002). Google Patents. US20020055637A1.
-
Pictet-Spengler reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12546–12576.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. (2013). Organic Letters, 15(7), 1584–1587.
-
Reaction of N-nitroaryl-1,2,3,4-tetrahydroisoquinoline derivatives with oxygen. (1990). Journal of Heterocyclic Chemistry, 27(2), 367-369.
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters, 23(7), 2437–2442.
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega, 6(11), 7545–7556.
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2010). European Journal of Organic Chemistry, 2011(4), 747-754.
Sources
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of 7-Nitro- vs. 6-Nitro-1,2,3,4-Tetrahydroisoquinoline: A Guide for Researchers
Introduction
In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group onto the aromatic ring of the THIQ moiety profoundly influences its chemical reactivity, serving as a key handle for further functionalization or as a critical pharmacophore itself. The specific placement of this potent electron-withdrawing group dictates the molecule's electronic properties and, consequently, its behavior in chemical transformations.
This guide provides an in-depth comparison of the chemical reactivity of two common isomers: 7-nitro-1,2,3,4-tetrahydroisoquinoline and 6-nitro-1,2,3,4-tetrahydroisoquinoline. This analysis is designed for researchers, scientists, and drug development professionals to inform synthetic strategy and to understand the nuanced differences in the chemical behavior of these important building blocks.
The Decisive Role of Nitro Group Positioning on Aromatic Ring Electronics
The fundamental difference in reactivity between 6-nitro-THIQ and 7-nitro-THIQ stems from the interplay between the electron-donating nature of the annulated amine and the electron-withdrawing nitro group. The nitrogen atom of the tetrahydroisoquinoline ring, through its lone pair, donates electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group strongly withdraws electron density via both inductive and resonance effects.[2]
Figure 1: Electronic influence of the nitro group in the two isomers.
Comparative Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution (EAS)
The tetrahydroisoquinoline moiety, possessing an electron-donating secondary amine fused to the benzene ring, would typically be highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7). However, the presence of a strongly deactivating nitro group drastically alters this landscape.[3]
In both isomers, the aromatic ring is significantly deactivated towards EAS, requiring more forcing conditions compared to the parent THIQ.[4] The directing effect of the substituents becomes a crucial consideration for predicting the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.
-
6-Nitro-1,2,3,4-tetrahydroisoquinoline: The powerful electron-withdrawing effect of the nitro group at C6 strongly deactivates the entire aromatic ring. The secondary amine at position 2 activates positions 5 and 7. The nitro group at C6 deactivates positions 5 and 7. Therefore, electrophilic attack is most likely to occur at the least deactivated position, which is C5.
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline: In this isomer, the nitro group at C7 deactivates the ring, particularly at positions 6 and 8. The secondary amine activates positions 5 and 7. The position ortho to the activating amine (C5) and the position meta to the deactivating nitro group (C5) is the most likely site for electrophilic attack. Position 8 is also a potential site, being para to the activating amine and meta to the deactivating nitro group.
| Reaction Type | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 7-Nitro-1,2,3,4-tetrahydroisoquinoline |
| Nitration | Expected major product: 5,6-dinitro-THIQ | Expected major product: 5,7-dinitro-THIQ |
| Bromination | Expected major product: 5-bromo-6-nitro-THIQ | Expected major product: 5-bromo-7-nitro-THIQ |
Table 1: Predicted regioselectivity in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging for benzene rings unless they are activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group.[5] The nitro group is an excellent activating group for SNAr reactions.[6]
While the parent THIQ is not amenable to SNAr, the introduction of a nitro group and a leaving group (e.g., a halogen) on the aromatic ring could enable such transformations.
-
Reactivity Prediction: A hypothetical 5-chloro-6-nitro-THIQ would be more reactive towards nucleophilic attack at C5 than a 6-chloro-7-nitro-THIQ at C6. This is because in the former, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, which is a stabilizing interaction.[5] In the latter, the nitro group is meta to the site of attack and cannot participate in resonance stabilization of the intermediate.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Comparative Guide to 7-Nitro-1,2,3,4-tetrahydroisoquinoline and Other Isoquinoline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] The strategic functionalization of the THIQ core is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets. Among the various substituted THIQs, 7-Nitro-1,2,3,4-tetrahydroisoquinoline stands out as a versatile building block, offering unique reactivity and synthetic handles that set it apart from other common isoquinoline derivatives.
This guide provides an in-depth comparison of 7-Nitro-1,2,3,4-tetrahydroisoquinoline with other isoquinoline building blocks, focusing on its synthesis, reactivity, and strategic applications in drug discovery. We will explore the influence of the 7-nitro group on the molecule's properties and provide experimental insights to inform your research.
The Strategic Importance of Substitution on the THIQ Scaffold
The nature and position of substituents on the aromatic ring of the THIQ scaffold profoundly influence its pharmacological profile. Both electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) play crucial roles in modulating the biological potential of the resulting compounds.[2] For instance, the presence of methoxy or hydroxyl groups is often associated with enhanced activity in various therapeutic areas.[2] Conversely, the strategic placement of an electron-withdrawing group like a nitro moiety can significantly alter the reactivity of the aromatic ring and provide a gateway for further chemical modifications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are critical determinants of its behavior in both chemical reactions and biological systems. Here, we compare the available data for 7-Nitro-1,2,3,4-tetrahydroisoquinoline with other relevant THIQ derivatives.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | 178.19 | 61.0 - 65.0 | 325.2 ± 31.0 | 3.44 ± 0.20 | Soluble in Methanol |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 16 - 18 | 232 - 233 | ~9.4 | Miscible with water |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 193.24 | 38 - 41 | 295 - 297 | Not readily available | Slightly soluble in water |
Note: Data for 7-Nitro-1,2,3,4-tetrahydroquinoline was used as a proxy where isoquinoline data was unavailable.[1]
The strong electron-withdrawing nature of the nitro group in the 7-position is predicted to significantly decrease the basicity of the secondary amine compared to the unsubstituted THIQ, as reflected in the lower predicted pKa. This has important implications for its handling, reactivity, and biological interactions.
Synthesis of the 7-Nitro-THIQ Scaffold
The construction of the 7-Nitro-1,2,3,4-tetrahydroisoquinoline core can be achieved through established synthetic routes for THIQs, namely the Pictet-Spengler and Bischler-Napieralski reactions. The choice of starting materials is crucial and is dictated by the desired substitution pattern.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3][4] For the synthesis of 7-Nitro-THIQ, the starting material would be 2-(4-nitrophenyl)ethylamine.
Conceptual Workflow for Pictet-Spengler Synthesis of 7-Nitro-THIQ
Caption: Pictet-Spengler synthesis of 7-Nitro-THIQ.
It is important to note that the electron-withdrawing nitro group deactivates the aromatic ring, which can make the electrophilic aromatic substitution step of the Pictet-Spengler reaction more challenging compared to substrates with electron-donating groups.[4][5] Harsher reaction conditions, such as stronger acids or higher temperatures, may be required to achieve good yields.[4]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][8] This is followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.
Conceptual Workflow for Bischler-Napieralski Synthesis of 7-Nitro-THIQ
Caption: Bischler-Napieralski synthesis of 7-Nitro-THIQ.
Similar to the Pictet-Spengler reaction, the deactivating effect of the nitro group can influence the efficiency of the Bischler-Napieralski cyclization.[7][9] The presence of electron-donating groups on the aromatic ring generally facilitates this reaction.[7]
The Unique Reactivity of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
The 7-nitro group imparts unique reactivity to the THIQ scaffold, opening up avenues for derivatization that are not as readily accessible with other substituted THIQs. This makes it a highly valuable and versatile building block in synthetic and medicinal chemistry.
Transformation of the Nitro Group
The nitro group itself is a versatile functional handle that can be transformed into a variety of other substituents, most notably an amino group.
1. Reduction to 7-Amino-1,2,3,4-tetrahydroisoquinoline
The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most efficient.
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 7-Amino-1,2,3,4-tetrahydroisoquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.
-
Solvent: Methanol and ethanol are good solvents for the starting material and product, and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A balloon filled with hydrogen is sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.
-
Filtration: Filtration through Celite is essential to completely remove the heterogeneous palladium catalyst, which can be pyrophoric when dry.
The resulting 7-amino-THIQ is a valuable intermediate for further functionalization, such as acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.
Suzuki-Miyaura Cross-Coupling Reactions
A significant advantage of the 7-nitro-THIQ building block is its potential to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the direct formation of a carbon-carbon bond at the 7-position, a transformation that is not possible with electron-rich THIQ derivatives. While aryl halides are the traditional coupling partners, recent advancements have shown that nitroarenes can also be used as electrophiles in these reactions.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline (or its N-protected derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
To a reaction vessel, add 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand.
-
Add the base (2.0-3.0 eq) and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-1,2,3,4-tetrahydroisoquinoline derivative.
Causality Behind Experimental Choices:
-
N-Protection: The secondary amine of the THIQ may need to be protected (e.g., with a Boc or Cbz group) to prevent side reactions and improve solubility.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction and may require optimization depending on the specific substrates. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[10][11]
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation.[12] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
This direct C-H functionalization via cross-coupling is a powerful tool for rapidly building molecular complexity and accessing novel THIQ derivatives that would be difficult to synthesize through other methods.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The 7-position of the THIQ scaffold is a critical site for modulating biological activity. The electronic nature of the substituent at this position can have a profound impact on receptor binding and overall pharmacological profile.
-
7-Amino-THIQ Derivatives: The introduction of an amino group at the 7-position provides a key hydrogen bond donor and a site for further derivatization. This has been exploited in the development of various biologically active compounds.
-
7-Methoxy-THIQ Derivatives: The electron-donating methoxy group at the 7-position is a common feature in many biologically active THIQ alkaloids and synthetic analogs.[13]
-
7-Nitro-THIQ Derivatives: While less common in final drug candidates due to potential toxicity concerns associated with the nitro group, 7-nitro-THIQ derivatives serve as crucial intermediates. Their biological activity is often evaluated in the context of their potential to be reduced to the corresponding amino compounds in situ or as a starting point for further chemical elaboration.
A review of the literature indicates that both electron-donating and electron-withdrawing groups at the 7-position can lead to potent biological activity, highlighting the importance of this position for molecular recognition.[2] The specific nature of the biological target will ultimately dictate the optimal substituent at this position.
Conclusion
7-Nitro-1,2,3,4-tetrahydroisoquinoline is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique reactivity, stemming from the presence of the electron-withdrawing nitro group, sets it apart from other common THIQ derivatives. The ability to transform the nitro group into a variety of other functionalities, coupled with its potential for direct C-H functionalization via cross-coupling reactions, provides a powerful platform for the synthesis of diverse libraries of novel THIQ analogs.
While the deactivating nature of the nitro group can present challenges in the initial synthesis of the THIQ core, the downstream synthetic advantages it offers often outweigh these initial hurdles. For researchers and drug development professionals seeking to explore novel chemical space around the privileged tetrahydroisoquinoline scaffold, a thorough understanding of the chemistry and comparative advantages of 7-Nitro-1,2,3,4-tetrahydroisoquinoline is essential for the rational design and synthesis of the next generation of therapeutic agents.
References
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. 2026. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
PMC - PubMed Central - NIH. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Nature Communications. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. 2017. Available from: [Link]
-
Slideshare. Bischler napieralski reaction. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. 2017. Available from: [Link]
-
PMC - PubMed Central - NIH. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Available from: [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. 2024. Available from: [Link]
-
NIH. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
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RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 2021. Available from: [Link]
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The Journal of Organic Chemistry - ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. 2022. Available from: [Link]
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University of Bath's research portal. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. 1981. Available from: [Link]
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MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]
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Scilit. Reaction of N‐nitroaryl‐1,2,3,4‐tetrahydroisoquinoline derivatives with oxygen. 1990. Available from: [Link]
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ResearchGate. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. Available from: [Link]
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PMC - NIH. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Available from: [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel 7-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives
Introduction: The Rationale for Investigating 7-Nitro-THIQ Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have been explored as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The introduction of a nitro group at the 7-position of the THIQ core is a strategic chemical modification. This electron-withdrawing group can significantly alter the molecule's electronic properties, potentially modulating its binding affinity to biological targets and influencing its pharmacokinetic profile.
This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from 7-Nitro-1,2,3,4-tetrahydroisoquinoline. We will proceed through a logical cascade of assays, starting with fundamental cytotoxicity assessments and moving towards specific evaluations of neuroprotective, antioxidant, and anti-inflammatory potential. This approach ensures a thorough and efficient preliminary evaluation, providing the critical data needed to identify promising lead compounds for further development.
Part 1: Foundational Analysis - Cytotoxicity and Cellular Viability
Before exploring any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of the novel compounds. This foundational screening establishes a therapeutic window and informs the concentration ranges for subsequent, more specific assays. We will compare two gold-standard methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Comparative Cytotoxicity Assessment
The choice between MTT and LDH assays is not arbitrary; they provide complementary information. The MTT assay is a measure of cell viability based on the mitochondrial dehydrogenase activity in living cells, which reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] Conversely, the lactate dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the LDH enzyme from cells with compromised plasma membranes.[7][8] A compound could, for instance, inhibit metabolic activity without causing immediate membrane lysis, a distinction these parallel assays can reveal.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y or murine macrophage RAW 264.7) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the 7-Nitro-THIQ derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired exposure period (typically 24 to 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up parallel plates for both assays from the same cell suspension for direct comparison. Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a detergent provided in the kit).[8]
-
Incubation: Incubate the plate for the same duration as the MTT assay.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit (e.g., Pierce LDH Cytotoxicity Assay Kit) to each well containing the supernatant.[8]
-
Incubation and Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC₅₀ (µM) [Mean ± SD] | % Cytotoxicity at 50 µM (LDH) [Mean ± SD] |
| Compound NTHIQ-1 | SH-SY5Y | MTT | 45.2 ± 3.8 | 15.6 ± 2.1 |
| Compound NTHIQ-2 | SH-SY5Y | MTT | > 100 | 5.2 ± 1.5 |
| Doxorubicin (Control) | SH-SY5Y | MTT | 0.8 ± 0.1 | 92.4 ± 4.3 |
Hypothetical data for illustrative purposes.
Part 2: Probing Neuroprotective Potential - Monoamine Oxidase (MAO) Inhibition
Dysfunction of monoamine oxidases (MAO-A and MAO-B), mitochondrial enzymes that catabolize monoamine neurotransmitters, is implicated in several neurological disorders like Parkinson's disease and depression.[10][11] Given the structural similarity of the THIQ scaffold to known MAO inhibitors, evaluating the novel 7-Nitro-THIQ derivatives for this activity is a logical step.
A fluorimetric assay provides a highly sensitive and high-throughput method for screening potential MAO inhibitors.[12] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity on its substrate (e.g., p-tyramine), via a reaction that generates a fluorescent product.[11]
Experimental Protocol: Fluorimetric MAO Inhibitor Screening
-
Enzyme Preparation: Use commercially available recombinant human MAO-A or MAO-B enzymes. Dilute the enzymes to the working concentration in the provided assay buffer.
-
Inhibitor Incubation: In a black 96-well microplate, add 5 µL of the test compounds at various concentrations. Add 45 µL of the diluted MAO enzyme to each well. Include wells for a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.[13] Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Prepare a working reagent containing the MAO substrate (p-tyramine), a dye reagent, and horseradish peroxidase (HRP).[13] Add 50 µL of this working reagent to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[12][13]
-
Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for each compound against both MAO-A and MAO-B to assess potency and selectivity.
Data Presentation: MAO Inhibition Profile
| Compound | MAO-A IC₅₀ (nM) [Mean ± SD] | MAO-B IC₅₀ (nM) [Mean ± SD] | Selectivity Index (MAO-A/MAO-B) |
| Compound NTHIQ-1 | 850 ± 55 | 75 ± 8.2 | 11.3 |
| Compound NTHIQ-2 | 120 ± 15 | 2450 ± 180 | 0.05 |
| Clorgyline (Control) | 9.5 ± 1.1 | 8200 ± 540 | 0.001 |
| Pargyline (Control) | 7500 ± 410 | 350 ± 25 | 21.4 |
Hypothetical data for illustrative purposes.
Caption: Workflow for MAO Inhibition Screening.
Part 3: Antioxidant Activity Screening
Many pathological conditions, including neurodegeneration and inflammation, involve oxidative stress. Evaluating the antioxidant capacity of novel compounds is therefore a critical step. We will employ two common and complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Both rely on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, resulting in a measurable color change.[14][15]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Setup: In a 96-well plate, add 100 µL of the test compounds at various concentrations. Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the absorbance at 517 nm.[16]
-
Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol: ABTS Radical Scavenging Assay
-
Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Reagent Preparation: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compounds at various concentrations. Add 180 µL of the diluted ABTS solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
Caption: Principle of DPPH and ABTS Assays.
Part 4: Evaluating Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. The THIQ scaffold has been associated with anti-inflammatory activity.[3] A robust in vitro model for assessing this is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[17][18]
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the 7-Nitro-THIQ derivatives (determined from the initial cytotoxicity screening) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).[19]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant for analysis of NO and cytokines.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes, then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[19]
-
-
Cytokine Measurement (ELISA):
Data Presentation: Anti-inflammatory Effects
| Treatment (at 10 µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle + LPS | 100 ± 8.5 | 100 ± 11.2 | 100 ± 9.8 |
| Compound NTHIQ-1 + LPS | 45.3 ± 4.1 | 52.1 ± 6.3 | 61.5 ± 5.5 |
| Compound NTHIQ-2 + LPS | 88.9 ± 7.2 | 95.4 ± 8.1 | 91.2 ± 7.9 |
| Dexamethasone (1 µM) + LPS | 25.6 ± 3.3 | 31.7 ± 4.5 | 35.8 ± 4.1 |
Hypothetical data for illustrative purposes.
Caption: LPS-induced Pro-inflammatory Pathway.
Conclusion and Strategic Outlook
This guide outlines a systematic and robust in vitro testing cascade for novel 7-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives. By integrating comparative cytotoxicity, neuroprotective, antioxidant, and anti-inflammatory assays, researchers can efficiently build a comprehensive biological profile of their compounds. The data generated from this workflow enables a direct comparison of novel derivatives against each other and established benchmarks, facilitating the identification of lead candidates with the most promising therapeutic potential for further preclinical development.
References
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- Cell Biolabs, Inc. Monoamine Oxidase Assays.
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- Hendra, R., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005.
- Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6599.
- Loizzo, M. R., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS No. 99365-69-2). Our commitment to laboratory safety and chemical handling excellence aims to build deep trust by providing value that extends beyond the product itself.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable research tool, possesses inherent risks that must be managed to ensure the safety of laboratory personnel and the protection of the environment.
The primary hazards, as outlined in the Safety Data Sheet (SDS), are summarized in the table below.[1][2]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1][2] |
This table summarizes the key hazards of this compound.
The causality behind these classifications lies in the chemical's reactivity with biological tissues. The hydrochloride salt can contribute to its irritant properties. It is crucial to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound, including during disposal preparation:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (such as nitrile) are essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory safety officer.
-
Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate decontaminating agent and dispose of all cleanup materials as hazardous waste.
-
Reporting: Document the spill and the cleanup procedure in the laboratory's safety records.
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[4] This is in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
The following workflow provides a systematic approach to ensure compliance and safety.
Disposal workflow for this compound.
Step 1: Waste Identification and Characterization
All waste containing this compound, including pure compound, contaminated materials (e.g., weigh boats, gloves), and solutions, must be classified as hazardous waste. While not explicitly listed as a P- or U-series waste under RCRA, its irritant properties necessitate its management as a characteristic hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous reactions. This chemical should be kept separate from incompatible materials such as strong oxidizing agents.[3] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 3: Container Selection
Waste must be collected in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The container must be in good condition, free from leaks or damage.
Step 4: Labeling
Proper labeling is a cornerstone of safe waste management. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazard pictograms (e.g., exclamation mark for irritant)
-
The date of accumulation
Step 5: Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.
Step 6: Professional Disposal
The final and most critical step is to arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Your institution's EHS department will have established procedures for this. Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[4]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers can ensure the well-being of themselves and their colleagues, protect the environment, and maintain compliance with all regulatory standards. This diligent approach to chemical management is integral to the integrity and success of scientific research.
References
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- Fisher Scientific. (2013). Safety Data Sheet: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
